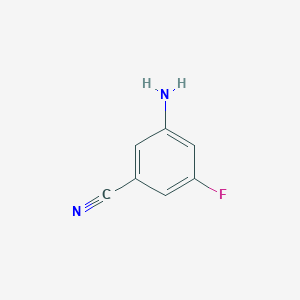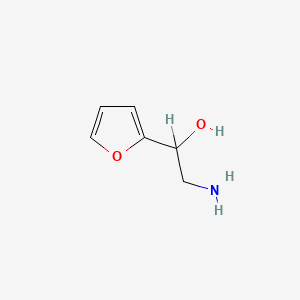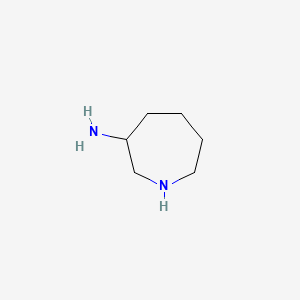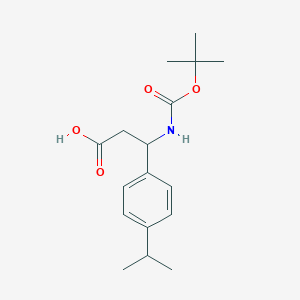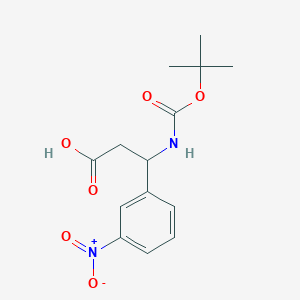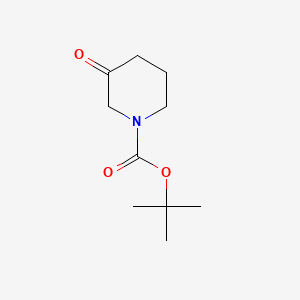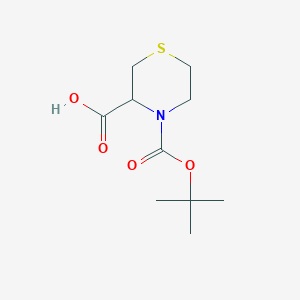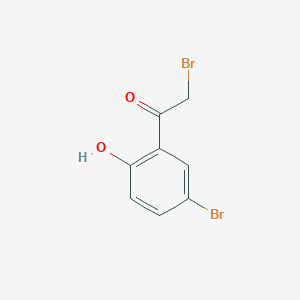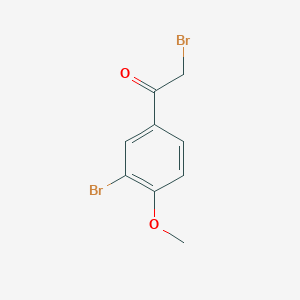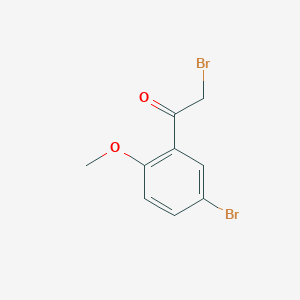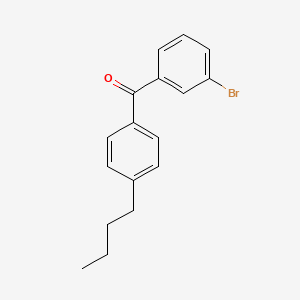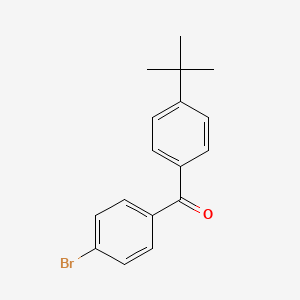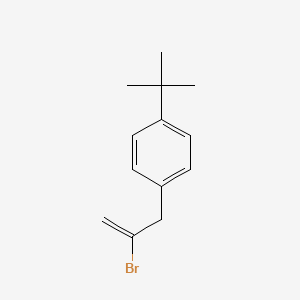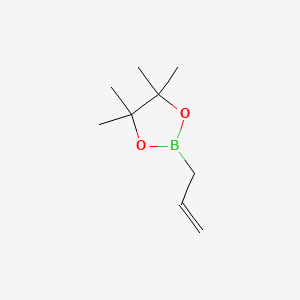
Allylboronic acid pinacol ester
Descripción general
Descripción
Allylboronic acid pinacol ester is used as a nucleophile in the catalytic allylation of simple ketoimines .
Synthesis Analysis
1-Alkenylboronic acid pinacol esters can be synthesized via a palladium-catalyzed cross-coupling reaction of 1-alkenyl halides or triflates with bis(pinacolato)diboron in toluene at 50°C in the presence of potassium phenoxide and PdCl2(PPh3)2·2PPh3 .Molecular Structure Analysis
The molecular formula of Allylboronic acid pinacol ester is C9H17BO2 . The InChI Key is YMHIEPNFCBNQQU-UHFFFAOYSA-N .Chemical Reactions Analysis
Allylboronic acid pinacol ester reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield. Homoallylic alcohols can also be formed by allylboration of aldehydes .Physical And Chemical Properties Analysis
The boiling point of Allylboronic acid pinacol ester is 50-53 °C/5 mmHg (lit.) and its density is 0.896 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.4268 (lit.) .Aplicaciones Científicas De Investigación
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, which are common motifs in organic compounds .
- Method : The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a palladium catalyst .
- Results : The outcome is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
-
Olefin Metathesis
- Field : Organic Chemistry
- Application : Olefin metathesis is a popular method for the redistribution of alkene fragments, leading to a variety of useful products .
- Method : The reaction involves the breaking and making of carbon-carbon double bonds in the presence of a metal carbene catalyst .
- Results : The result is the formation of new olefins from the rearrangement of carbon skeletons .
-
Intermolecular Radical Additions
- Field : Organic Chemistry
- Application : This reaction is used to form carbon-carbon bonds via the addition of radical species .
- Method : The reaction involves the generation of a radical species, which then adds to an unsaturated system .
- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to construct complex organic molecules .
-
Allylboration of Aldehydes
- Field : Organic Chemistry
- Application : This reaction is used for the synthesis of homoallylic alcohols .
- Method : The reaction involves the addition of an allylboronic ester to an aldehyde in the presence of a chiral catalyst .
- Results : The result is the formation of a new carbon-carbon bond, leading to the synthesis of homoallylic alcohols .
-
Cobalt-Catalyzed Hydrovinylation of Dienes
- Field : Organic Chemistry
- Application : This reaction is used for the synthesis of vinylated organic compounds .
- Method : The reaction involves the addition of a diene to an alkene in the presence of a cobalt catalyst .
- Results : The result is the formation of a new carbon-carbon bond, leading to the synthesis of vinylated organic compounds .
-
Nucleic Acid-Templated Energy Transfer
- Field : Biochemistry
- Application : This reaction is used for the study of nucleic acid structures and interactions .
- Method : The reaction involves the use of allylboronic acid pinacol ester as a photorelease reagent in a nucleic acid-templated energy transfer process .
- Results : The result is the release of energy, which can be used to study the structure and interactions of nucleic acids .
-
As a Nucleophile in Catalytic Allylation of Simple Ketoimines
- Field : Organic Chemistry
- Application : Allylboronic acid pinacol ester is used as a nucleophile in the catalytic allylation of simple ketoimines .
- Method : The reaction involves the addition of an allylboronic ester to a ketoimine in the presence of a catalyst .
- Results : The result is the formation of a new carbon-nitrogen bond, leading to the synthesis of complex organic molecules .
-
As an Effective Shutdown Overcharge Additive for Lithium Ion Cells
- Field : Electrochemistry
- Application : Allylboronic acid pinacol ester is investigated as a shutdown overcharge additive to increase the intrinsic safety of lithium ion cells during operation at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .
- Method : The additive is incorporated into the electrolyte of the lithium-ion cell. During overcharge, it reacts to form a lithium ion-insulating layer on the electrode surface .
- Results : The formation of the insulating layer leads to an increase in the charge transfer resistance, effectively shutting down the cell and preventing overcharge .
-
In the Reaction with Carboxylic Acids to Give Homoallylic Alcohols
- Field : Organic Chemistry
- Application : Allylboronic acid pinacol ester reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield .
- Method : The reaction involves the addition of an allylboronic ester to a carboxylic acid in the presence of tri-n-butyltin hydride .
- Results : The result is the formation of a new carbon-carbon bond, leading to the synthesis of homoallylic alcohols .
-
Catalytic Allylation of Simple Ketoimines
- Field : Organic Chemistry
- Application : Allylboronic acid pinacol ester is used as a nucleophile in the catalytic allylation of simple ketoimines .
- Method : The reaction involves the addition of an allylboronic ester to a ketoimine in the presence of a catalyst .
- Results : The result is the formation of a new carbon-nitrogen bond, leading to the synthesis of complex organic molecules .
-
Shutdown Overcharge Additive for Lithium Ion Cells
- Field : Electrochemistry
- Application : Allylboronic acid pinacol ester was investigated as a shutdown overcharge additive to increase the intrinsic safety of lithium ion cells during operation at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .
- Method : The additive is incorporated into the electrolyte of the lithium-ion cell. During overcharge, it reacts to form a lithium ion-insulating layer on the electrode surface .
- Results : The formation of the insulating layer leads to an increase in the charge transfer resistance, effectively shutting down the cell and preventing overcharge .
-
Reaction with Carboxylic Acids to Give Homoallylic Alcohols
- Field : Organic Chemistry
- Application : Allylboronic acid pinacol ester reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield .
- Method : The reaction involves the addition of an allylboronic ester to a carboxylic acid in the presence of tri-n-butyltin hydride .
- Results : The result is the formation of a new carbon-carbon bond, leading to the synthesis of homoallylic alcohols .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Current applications of allylboronates toward optically enriched chiral molecules include two general approaches: (1) the asymmetric synthesis of a chiral allyl-boronate followed by chirality transfer, and (2) coupling the synthesis of an achiral allylboronate with a subsequent and analogous reaction, this time guided by asymmetric catalysis .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIEPNFCBNQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376784 | |
| Record name | Allylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allylboronic acid pinacol ester | |
CAS RN |
72824-04-5 | |
| Record name | Allylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



